Oxirane, (ethylthiomethyl)-
CAS No.: 53414-23-6
Cat. No.: VC18201640
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53414-23-6 |
|---|---|
| Molecular Formula | C5H10OS |
| Molecular Weight | 118.20 g/mol |
| IUPAC Name | 2-(ethylsulfanylmethyl)oxirane |
| Standard InChI | InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3 |
| Standard InChI Key | KDSVXIGJVLFKOE-UHFFFAOYSA-N |
| Canonical SMILES | CCSCC1CO1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Oxirane, (ethylthiomethyl)-, is defined by an oxirane (ethylene oxide) core with an ethylthiomethyl substituent () attached to one of the carbons in the three-membered ring. The IUPAC name, (ethylthiomethyl)oxirane, reflects this substitution pattern. Spectroscopic characterization, including mass spectrometry and photoelectron spectroscopy, confirms its ionization energy () as 8.89 eV , a critical parameter for understanding its electron-donor or -acceptor behavior in redox reactions.
The compound’s stereoelectronic properties are influenced by the electron-withdrawing nature of the sulfur atom and the steric bulk of the ethylthio group. Computational models predict a bond angle distortion in the epoxide ring due to these substituents, which enhances its susceptibility to nucleophilic attack .
Comparative Structural Analysis
When compared to analogous epoxides, oxirane, (ethylthiomethyl)-, exhibits distinct reactivity. For instance, propylene oxide () lacks the sulfur moiety, rendering it less polar and more volatile. Conversely, dimethyl sulfide () shares the thioether functional group but lacks the strained epoxide ring, resulting in markedly different chemical behavior.
| Compound | Molecular Formula | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|
| Oxirane, (ethylthiomethyl)- | Epoxide, thioether | 143.8 | |
| Propylene oxide | Epoxide | 34.2 | |
| Dimethyl sulfide | Thioether | 37.3 |
Synthesis and Industrial Production
Advancements in Catalytic Methods
A patent-pending methodology (EP0124009B1) describes an improved synthesis using tert-butanol as a solvent, which enhances reaction efficiency and reduces byproduct formation . This approach involves:
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Formation of a sulfonium intermediate: Dimethyl sulfide reacts with dimethyl sulfate to generate trimethylsulfonium methyl sulfate.
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Epoxidation: The intermediate undergoes nucleophilic attack by a carbonyl compound (e.g., ketones) in the presence of a strong base (e.g., sodium methylate).
This method achieves yields exceeding 85% under optimized conditions, significantly outperforming traditional acetonitrile-based protocols .
Physicochemical Properties
Thermal and Spectral Characteristics
Oxirane, (ethylthiomethyl)-, is a colorless liquid at room temperature with a boiling point of 143.8°C and a density of 1.087 g/cm³. Its flash point of 40.8°C classifies it as flammable, necessitating stringent handling protocols in industrial settings. Fourier-transform infrared (FTIR) spectroscopy reveals strong absorption bands at 1260 cm⁻¹ (C-O-C epoxide stretch) and 700 cm⁻¹ (C-S bond), corroborating its structural features .
Solubility and Reactivity
The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but is immiscible with water due to the hydrophobic ethylthio group. Its electrophilic epoxide ring readily undergoes nucleophilic ring-opening reactions with amines, thiols, and hydroxyl groups, forming covalent adducts . For example, in biological systems, glutathione () conjugates with the epoxide, mitigating its toxicity .
Metabolic and Biological Interactions
Toxicity Profile
The compound’s electrophilicity raises concerns about genotoxicity. Covalent binding to DNA nucleophiles (e.g., guanine residues) could lead to mutagenic lesions, as observed with structurally related epoxides like ethylene oxide . Chronic exposure studies in animal models are warranted to evaluate carcinogenic potential.
Industrial and Research Applications
Polymer Chemistry
Oxirane, (ethylthiomethyl)-, serves as a monomer in the synthesis of polyethers with sulfur incorporation. These polymers exhibit enhanced thermal stability and chemical resistance compared to conventional poly(ethylene oxide) .
Crosslinking Agent
In epoxy resin formulations, the compound acts as a crosslinker due to its bifunctional reactivity. The sulfur atom improves adhesion to metal substrates, making it valuable in coatings and composites .
Future Directions and Research Gaps
Mechanistic Studies
Advanced computational models (e.g., DFT calculations) could elucidate the compound’s reaction pathways with biomacromolecules, informing toxicity mitigation strategies .
Green Synthesis
Exploring biocatalytic routes using epoxide hydrolases or engineered microorganisms may reduce reliance on hazardous reagents like dimethyl sulfate .
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